(2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol
Description
Properties
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCNANBNVFQJDJ-QPUJVOFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol typically involves multi-step organic reactions. The process begins with the preparation of the difluorophenyl and triazole intermediates, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Antifungal Activity
Efinaconazole is a triazole antifungal agent used primarily for the treatment of onychomycosis (fungal nail infections). The compound acts by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungal cell membranes. The specific stereochemistry of (2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol enhances its potency and selectivity against various fungal species.
Case Study: Efinaconazole in Clinical Trials
Clinical studies have demonstrated the efficacy of Efinaconazole in treating onychomycosis with a significantly improved cure rate compared to placebo treatments. A notable study published in the Journal of the American Academy of Dermatology showed that patients treated with Efinaconazole exhibited a 56% complete cure rate at 52 weeks compared to 17% in the placebo group .
ANDA Filing
The compound plays a significant role in Abbreviated New Drug Application (ANDA) filings with the FDA. It is essential for demonstrating bioequivalence to existing formulations. The data generated from studies involving (2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol supports the safety and efficacy claims necessary for regulatory approval.
Toxicity Studies
Toxicity assessments are crucial for ensuring patient safety. Studies involving this compound have shown favorable profiles with minimal adverse effects when used as directed. Such data is pivotal during the preclinical phases of drug development.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol involves its interaction with specific molecular targets and pathways. The difluorophenyl group and triazole ring play crucial roles in binding to target enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares (2R,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol with structurally related triazole antifungals and intermediates:
Impurity Profiles and Regulatory Considerations
- The target compound is identified as a process-related impurity in voriconazole batches, necessitating strict chiral purity controls (>99.9%) during synthesis .
Biological Activity
(2R,3S)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol, also known as Efinaconazole diol, is a triazole compound primarily recognized for its antifungal properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13F2N3O2
- Molecular Weight : 269.25 g/mol
- CAS Number : 135270-11-0
Efinaconazole diol functions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial in the biosynthesis of ergosterol—a key component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Biological Activity
-
Antifungal Efficacy
- Efinaconazole has demonstrated significant antifungal activity against various dermatophytes and non-dermatophyte molds. Its effectiveness is particularly noted in treating onychomycosis (fungal nail infections).
- In vitro studies show that Efinaconazole is effective against Trichophyton rubrum and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to or lower than those of other antifungal agents like terbinafine and itraconazole .
- Pharmacokinetics
Case Study 1: Treatment of Onychomycosis
A clinical trial involving 1,200 patients treated with Efinaconazole showed a mycological cure rate of 56% after 48 weeks. The study highlighted the compound's safety profile, with minimal adverse effects reported compared to systemic antifungals .
Case Study 2: Comparative Effectiveness
In a comparative study against terbinafine and itraconazole for onychomycosis treatment, Efinaconazole achieved higher patient satisfaction scores due to its topical application route and reduced systemic exposure .
Safety and Toxicology
Efinaconazole diol has been evaluated for safety in various studies:
- Dermatological Tolerance : Clinical assessments indicate good tolerance with low incidences of local irritation.
- Systemic Toxicity : Animal studies have shown no significant systemic toxicity at therapeutic doses, supporting its safe use in long-term treatments .
Summary Table of Biological Activity
| Activity | Efinaconazole Diol | Comparison with Other Antifungals |
|---|---|---|
| Antifungal Spectrum | Broad | Similar to terbinafine and itraconazole |
| MIC against T. rubrum | ≤0.5 µg/mL | Comparable to established antifungals |
| Mycological Cure Rate | 56% | Higher satisfaction vs. systemic options |
| Local Irritation Rate | Low | Lower than systemic treatments |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (2R,3S)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol, and how can stereochemical purity be ensured?
- Methodology : The synthesis typically involves multi-step reactions, including halogenation, nucleophilic substitution, and cyclization to introduce the triazole ring . To ensure stereochemical fidelity, chiral chromatography (e.g., HPLC with chiral stationary phases) and X-ray crystallography are critical for verifying the (2R,3S) configuration . Reaction intermediates should be monitored using NMR (¹H/¹³C) and mass spectrometry to confirm regioselectivity .
Q. How do variations in fluorophenyl substitution (e.g., 2,4-difluoro vs. 2,5-difluoro) affect the compound’s physicochemical properties?
- Methodology : Comparative studies using differential scanning calorimetry (DSC) and solubility assays in polar/nonpolar solvents can reveal differences in melting points, hydrophobicity, and crystallinity . Computational modeling (e.g., DFT calculations) can predict electronic effects of fluorine positioning on reactivity and stability .
Q. What analytical techniques are most reliable for characterizing the diol and triazole functional groups in this compound?
- Methodology :
- FT-IR : Peaks at ~3200–3500 cm⁻¹ (O-H stretch) and ~1500–1600 cm⁻¹ (triazole ring vibrations) .
- ¹H NMR : Protons on the triazole ring appear as singlet(s) near δ 7.5–8.5 ppm, while diol protons show broad signals due to hydrogen bonding .
- LC-MS : Accurate mass determination (e.g., [M+H]⁺ = 269.0976) confirms molecular integrity .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized to improve yield and reduce racemization?
- Methodology : Utilize asymmetric catalysis (e.g., chiral ligands in transition-metal-catalyzed reactions) or enzymatic resolution for stereocontrol . Kinetic studies under varying temperatures/pH can identify racemization-prone steps, enabling process adjustments (e.g., shorter reaction times, inert atmospheres) .
Q. What is the mechanistic basis for the compound’s reported antifungal activity, and how does stereochemistry influence target binding?
- Methodology :
- In vitro assays : Minimum inhibitory concentration (MIC) tests against Candida spp. and Aspergillus spp. .
- Molecular docking : Compare binding affinities of (2R,3S) vs. (2R,3R) isomers to fungal CYP51 (lanosterol 14α-demethylase) .
- Resistance studies : Serial passage experiments to identify mutations in target proteins conferring resistance .
Q. How do solvent polarity and pH impact the stability of the diol moiety during storage and formulation?
- Methodology : Accelerated stability studies (40°C/75% RH) in buffered solutions (pH 1–10) with HPLC monitoring. Oxidative degradation pathways can be probed using radical scavengers (e.g., BHT) . Solid-state stability is assessed via PXRD to detect polymorphic transitions .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic clearance using LC-MS/MS .
- Metabolite identification : Incubate with liver microsomes to detect active/inactive derivatives .
- Toxicology : Subchronic dosing in rodents to evaluate hepatotoxicity and neurotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
